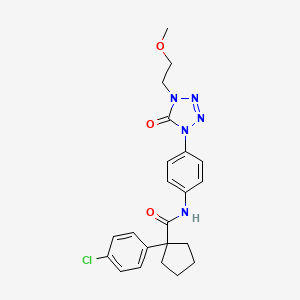
N-propyl-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-4-(1H-tetrazol-1-yl)benzamide: is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-4-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves scalable and cost-effective methods. One common approach is the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-propyl-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: N-propyl-4-(1H-tetrazol-1-yl)benzamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential therapeutic applications. They exhibit a range of pharmacological activities such as anti-inflammatory, anticancer, and antihypertensive effects .
Industry: In the industrial sector, tetrazole derivatives are used as corrosion inhibitors, photographic agents, and components in explosives. Their stability and reactivity make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of N-propyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 4-(1H-tetrazol-1-yl)benzoic acid
- 4-(1H-tetrazol-1-yl)benzylamine
- 4-(1H-tetrazol-1-yl)benzyl chloride
Uniqueness: N-propyl-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the propyl group, which can influence its lipophilicity and biological activity. Compared to other tetrazole derivatives, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-propyl-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-7-12-11(17)9-3-5-10(6-4-9)16-8-13-14-15-16/h3-6,8H,2,7H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAVMDRNRWCSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2452182.png)

![4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2452185.png)

![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B2452188.png)


![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2452192.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)

![2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2452200.png)
![5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one](/img/structure/B2452202.png)
